molecular formula C24H27ClN2O4 B12211162 3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one

3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B12211162
M. Wt: 442.9 g/mol
InChI Key: SBQSBCBAHXCCOA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the chlorophenyl group, and the attachment of the piperazine ring with the hydroxyethyl group. Common synthetic routes include:

    Formation of Chromen-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Hydroxyethyl Group Addition: This step typically involves the reaction of the piperazine derivative with ethylene oxide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Receptor Interaction: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Properties

Molecular Formula

C24H27ClN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClN2O4/c1-17-21-7-6-20(30-15-13-27-10-8-26(9-11-27)12-14-28)16-22(21)31-24(29)23(17)18-2-4-19(25)5-3-18/h2-7,16,28H,8-15H2,1H3

InChI Key

SBQSBCBAHXCCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl

Origin of Product

United States

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